2-Chloro-4-(4-fluorophenyl)quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-(4-fluorophenyl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN/c16-15-9-13(10-5-7-11(17)8-6-10)12-3-1-2-4-14(12)18-15/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXESZDQRNFIGFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 4 Fluorophenyl Quinoline and Its Derivatives
Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Nucleus
The quinoline ring system is a bicyclic heteroaromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. The reactivity of this nucleus towards electrophilic aromatic substitution (EAS) is dictated by the electronic properties of the two constituent rings. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates this ring towards attack by electrophiles. Consequently, electrophilic substitution preferentially occurs on the more electron-rich carbocyclic (benzene) ring. reddit.com
The combined influence of these substituents on the deactivated pyridine ring and the directing effects on the benzenoid ring determines the ultimate regioselectivity. The C-2 chloro and C-4 phenyl groups further deactivate the heterocyclic ring, reinforcing the preference for substitution on the carbocyclic ring. Therefore, reactions such as nitration, halogenation, and sulfonation would be expected to yield primarily 5- and 8-substituted products, with the exact ratio depending on the specific reaction conditions and the steric hindrance imposed by the substituents.
The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-system on a strong electrophile (E+) to form a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. libretexts.org A subsequent deprotonation step restores the aromaticity of the ring, yielding the substitution product. libretexts.orgtotal-synthesis.com For these reactions to proceed with a relatively unreactive system like quinoline, a strong acid or Lewis acid catalyst is typically required to generate a sufficiently potent electrophile. masterorganicchemistry.com
| Reaction Type | Typical Reagents | Expected Position of Substitution |
| Nitration | HNO₃, H₂SO₄ | 5- and 8- |
| Bromination | Br₂, FeBr₃ | 5- and 8- |
| Sulfonation | SO₃, H₂SO₄ | 5- and 8- |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5- and 8- (often low yield) |
Nucleophilic Substitution Reactions at the Quinoline Carbon Framework
The electron-deficient nature of the pyridine ring, particularly at the C-2 and C-4 positions, makes the 2-Chloro-4-(4-fluorophenyl)quinoline scaffold highly susceptible to nucleophilic aromatic substitution (SNAr). quora.com The chlorine atom at the C-2 position is an excellent leaving group in this context, readily displaced by a variety of nucleophiles. This reactivity is a cornerstone of the synthetic utility of 2-chloroquinoline (B121035) derivatives. nih.gov
The accepted mechanism for SNAr involves a two-step process:
Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (C-2 in this case), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic system, including the electronegative nitrogen atom, which provides significant stabilization.
Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the quinoline ring is restored.
Common nucleophiles that readily react with 2-chloroquinolines include amines, alkoxides, thiols, and azide (B81097) ions. nih.govresearchgate.net For instance, the reaction of 2-chloroquinolines with 1,2,4-triazole (B32235) can lead to the formation of 2-(1H-1,2,4-triazol-1-yl)quinolines. researchgate.net Similarly, reactions with various anilines are known to proceed, following second-order kinetics typical of bimolecular aromatic nucleophilic substitutions. researchgate.net
| Nucleophile | Reagent Example | Product Type |
| Amine | Aniline (B41778), Piperidine | 2-Aminoquinoline derivative |
| Alkoxide | Sodium Methoxide | 2-Methoxyquinoline derivative |
| Thiolate | Sodium Ethanethiolate | 2-(Ethylthio)quinoline derivative |
| Azide | Sodium Azide | 2-Azidoquinoline derivative |
Substituents on the quinoline ring have a profound impact on the rate and selectivity of nucleophilic substitution reactions. The electronic nature of the substituent is paramount.
Electron-Withdrawing Groups (EWGs): EWGs attached to the quinoline nucleus, particularly those that can stabilize a negative charge through resonance or induction, increase the rate of SNAr. They do this by further polarizing the C-Cl bond and by stabilizing the anionic Meisenheimer intermediate. In this compound, the 4-fluorophenyl group has a mild electron-withdrawing inductive effect that can slightly enhance the reactivity at the C-2 position compared to an unsubstituted 2-chloroquinoline.
Electron-Donating Groups (EDGs): Conversely, EDGs decrease the rate of SNAr by reducing the electrophilicity of the carbon atom undergoing attack and by destabilizing the anionic intermediate.
The position of the substituent also governs selectivity. In systems where both C-2 and C-4 positions bear leaving groups (e.g., 2,4-dichloroquinolines), nucleophilic attack generally occurs preferentially at the C-4 position under milder conditions. stackexchange.comnih.gov This is because the nitrogen atom can more effectively stabilize the negative charge in the Meisenheimer intermediate formed from attack at C-4. However, the reactivity at C-2 remains significant and can be exploited, often under different reaction conditions. stackexchange.com The presence of the bulky 4-fluorophenyl group in the target molecule may also sterically influence the approach of the nucleophile to the C-2 position.
Both acid and base catalysis can play a significant role in the nucleophilic substitution processes of chloroquinolines. researchgate.net
Acid Catalysis: The presence of an acid can lead to the protonation of the quinoline ring nitrogen. This "cationization" of the ring dramatically increases the electronegativity of the nitrogen, thereby greatly enhancing the electrophilicity of the C-2 and C-4 positions. researchgate.net This makes the ring much more susceptible to attack by even weak nucleophiles. However, 2-chloroquinoline shows less of a tendency for acid catalysis in reactions with amines compared to its 4-chloro counterpart. researchgate.net
Base Catalysis: Base catalysis is common when the nucleophile is a neutral molecule with an acidic proton, such as an amine or a thiol. The base can deprotonate the nucleophile, generating its more reactive conjugate base (e.g., an anilide or thiolate anion). This significantly increases the nucleophilicity and accelerates the rate of the initial addition step. For example, the reaction of chloroquinolinone with alkanethiols is facilitated by the presence of sodium ethoxide. mdpi.com The use of a base like potassium carbonate is also common in reactions involving amine nucleophiles. nih.gov
Reactivity Profiles of Halogen Atoms (Chlorine and Fluorine) in Quinoline Systems
In this compound, there are two different types of carbon-halogen bonds: a C-Cl bond on the heteroaromatic quinoline ring and a C-F bond on the appended phenyl ring. Their reactivity profiles are vastly different.
Chlorine at C-2: As discussed, the chlorine atom at the C-2 position of the quinoline ring is activated towards nucleophilic aromatic substitution. The electron-withdrawing effect of the ring nitrogen makes the C-2 carbon highly electrophilic, facilitating the displacement of the chloride ion. This bond is the primary site of reactivity for nucleophilic substitution reactions.
Oxidative and Reductive Transformations of Quinoline Derivatives
The quinoline nucleus can undergo both oxidative and reductive transformations, although specific data for this compound is sparse. General reactivity patterns for quinoline derivatives can be inferred.
Oxidation: Quinolines are generally resistant to oxidation, but under strong conditions (e.g., with permanganate (B83412) or ozone), the benzene ring can be cleaved. A more common and controlled oxidation involves the reaction with peroxy acids (like m-CPBA) to form the corresponding quinoline N-oxide. This transformation alters the electronic properties of the ring, making the C-2 and C-4 positions even more susceptible to nucleophilic attack and modifying the regioselectivity of electrophilic substitution. The treatment of certain quinoline derivatives with iodine can also lead to oxidative aromatization in fused systems. nih.gov
Reduction: The quinoline ring can be reduced under various conditions. Catalytic hydrogenation (e.g., using H₂/Pd, Pt, or Ni) can reduce the pyridine ring selectively to give a 1,2,3,4-tetrahydroquinoline. Under more forcing conditions, both rings can be reduced to yield a decahydroquinoline. Chemical reduction using agents like sodium in liquid ammonia (B1221849) (Birch reduction) can also be employed. These transformations remove the aromaticity and fundamentally alter the chemical reactivity of the core structure.
Rearrangement Reactions and Tautomerism in Chloro-Fluorophenyl Quinolines
Tautomerism: Tautomerism is a form of isomerism involving the migration of a proton, accompanied by a switch of a single bond and an adjacent double bond. For a quinoline derivative to exhibit tautomerism, it must possess a substituent with a labile proton, such as a hydroxyl, amino, or ketomethyl group, typically at the 2- or 4-position. researchgate.netresearchgate.net For example, 4-hydroxyquinoline (B1666331) exists in equilibrium with its 4-quinolinone tautomer. nih.gov
The parent compound, this compound, lacks any acidic protons on its substituents that can participate in such an equilibrium. Therefore, it does not exhibit tautomerism and exists as a single, stable aromatic structure. However, derivatives synthesized from it, for example by substituting the C-2 chlorine with a hydroxylamine (B1172632) or a similar group, could potentially display tautomeric forms.
Rearrangement Reactions: A rearrangement reaction is a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to create a structural isomer of the original molecule. wiley-vch.de While numerous named rearrangement reactions exist in organic chemistry (e.g., Beckmann, Claisen, Fries), youtube.comslideshare.net specific examples involving the stable 2-chloro-4-phenylquinoline (B1621219) framework are not commonly reported in the literature. Such rearrangements typically require specific functional groups and reaction conditions that promote the migration of an atom or group. For instance, a Claisen rearrangement could be possible if an allyl ether derivative were prepared at the C-2 position. youtube.com Similarly, a Smiles rearrangement could be envisioned if a suitable tethered nucleophile and electrophilic center were present in a derivative.
Advanced Spectroscopic Characterization of 2 Chloro 4 4 Fluorophenyl Quinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum of 2-Chloro-4-(4-fluorophenyl)quinoline would be expected to show distinct signals for each unique proton in the molecule. The aromatic region (typically δ 7.0-8.5 ppm) would display a complex series of multiplets. Protons on the quinoline (B57606) ring system and the 4-fluorophenyl ring would have characteristic chemical shifts and coupling patterns (doublets, triplets, doublets of doublets) due to spin-spin coupling with neighboring protons. The integration of these signals would correspond to the number of protons in each environment.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum would reveal a signal for each unique carbon atom. The chemical shifts would indicate the electronic environment of each carbon. For instance, carbons bonded to the electronegative chlorine and nitrogen atoms would appear at lower field (higher ppm values). The carbon attached to the fluorine atom would exhibit a characteristic large coupling constant (¹JCF). Quaternary carbons (those without attached protons) would also be identifiable.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, showing which protons are adjacent to each other within the quinoline and fluorophenyl ring systems.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This is vital for connecting the different fragments of the molecule, for example, by showing a correlation between the protons on the fluorophenyl ring and the C4 carbon of the quinoline core, confirming their connectivity.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
FTIR and Raman spectroscopy provide information about the functional groups and vibrational modes within the molecule. Key expected vibrational bands would include:
C-Cl stretching vibrations.
Aromatic C-H stretching.
C=C and C=N stretching vibrations characteristic of the quinoline ring system.
C-F stretching from the fluorophenyl group.
Characteristic aromatic ring breathing modes.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would show absorption bands corresponding to π→π* electronic transitions within the conjugated aromatic system of the quinoline and fluorophenyl rings. The wavelength of maximum absorption (λmax) would provide insight into the extent of conjugation in the molecule.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry would be used to confirm the molecular weight of the compound. The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula C₁₅H₉ClFN. The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Analysis of the fragmentation pattern would help to further confirm the structure by identifying the loss of specific fragments, such as Cl, HCN, or the fluorophenyl group.
Without access to peer-reviewed experimental data, the creation of specific data tables and a detailed discussion of the research findings for this compound is not possible. The information presented here is based on established principles of spectroscopic analysis for structurally related compounds.
Computational and Theoretical Chemistry Insights into 2 Chloro 4 4 Fluorophenyl Quinoline
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. researchgate.net It is particularly effective for predicting the ground-state properties of molecules. DFT calculations are used to optimize the molecular geometry, determining the most stable conformation by finding the minimum energy state.
For 2-Chloro-4-(4-fluorophenyl)quinoline, DFT calculations would reveal key structural parameters. A primary feature of interest is the dihedral angle between the quinoline (B57606) ring system and the 4-fluorophenyl ring. In similar structures, such as [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol, the dihedral angle between the quinoline and benzene (B151609) rings is significant, reported to be around 72.6-76.2°. nih.gov This twisting is expected in this compound as well, arising from steric hindrance between the hydrogen atoms at the C5 position of the quinoline and the ortho-hydrogens of the fluorophenyl ring.
The optimized geometry would also provide precise bond lengths and angles. These computed values are typically in good agreement with experimental data obtained from methods like X-ray crystallography. uss.cl
Table 1: Illustrative Predicted Geometrical Parameters for this compound using DFT Note: This table presents typical values for analogous quinoline structures and serves as an illustration of expected DFT results.
| Parameter | Description | Predicted Value |
|---|---|---|
| C2-Cl Bond Length | The distance between the carbon at position 2 and the chlorine atom. | ~1.75 Å |
| C4-C(phenyl) Bond Length | The single bond connecting the quinoline ring to the fluorophenyl ring. | ~1.49 Å |
| Quinoline-Phenyl Dihedral Angle | The twist angle between the planes of the two aromatic ring systems. | ~75° |
| C-F Bond Length | The distance between the carbon and fluorine atoms on the phenyl ring. | ~1.36 Å |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. rsc.orgresearchgate.net It is a powerful tool for predicting electronic absorption spectra (like UV-Vis spectra) by calculating the energies of vertical transitions from the ground state to various excited states. nih.gov
For an aromatic system like this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions. TD-DFT calculations can predict the wavelength of maximum absorption (λmax), the energy of these transitions, and their intensity, which is related to the oscillator strength (f). rsc.org This information is invaluable for understanding the photophysical properties of the molecule. nih.gov
Table 2: Illustrative TD-DFT Predicted Electronic Transitions for this compound Note: This table is a hypothetical representation of TD-DFT output for this class of molecule.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S0 → S1 | 3.54 | 350 | 0.25 | HOMO → LUMO (95%) |
| S0 → S2 | 3.91 | 317 | 0.18 | HOMO-1 → LUMO (88%) |
| S0 → S3 | 4.52 | 274 | 0.45 | HOMO → LUMO+1 (92%) |
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. slideshare.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most likely to accept them. malayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A small energy gap suggests that the molecule is more polarizable and can be easily excited, indicating higher chemical reactivity. malayajournal.org
In this compound, the HOMO is expected to be delocalized over the electron-rich quinoline ring system, while the LUMO would also be distributed across the aromatic framework. researchgate.net The electron-withdrawing nature of the chlorine and fluorine atoms would likely lower the energies of both the HOMO and LUMO compared to unsubstituted parent compounds. The calculated energy gap provides a quantitative measure to predict its reactivity in various chemical reactions. wuxibiology.com
Table 3: Representative FMO Properties and Global Reactivity Descriptors Note: Values are illustrative for this type of heterocyclic system.
| Parameter | Symbol | Illustrative Value | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.2 eV | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 eV | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 4.4 eV | Chemical reactivity and kinetic stability |
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Attack Regions
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. chemrxiv.org It plots the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. wolfram.com MEP maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. researchgate.net
Regions with negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. In this compound, the most negative potential is expected around the quinoline nitrogen atom due to its lone pair of electrons, and also around the highly electronegative fluorine atom.
Conversely, regions with positive electrostatic potential (colored blue) are electron-deficient and are targets for nucleophilic attack. khanacademy.org For this molecule, a significant positive potential would be predicted on the carbon atom at the 2-position (C2), which is bonded to the electronegative chlorine atom. This makes C2 a prime site for nucleophilic substitution reactions, a well-known reactivity pattern for 2-chloroquinolines. nih.govquora.com The hydrogen atoms of the aromatic rings would also exhibit positive potential.
Analysis of Non-Covalent Interactions within Molecular and Crystal Structures
Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are crucial in determining the packing of molecules in a crystal lattice and their interactions in biological systems. rsc.org Computational methods can quantify these weak interactions, providing a deeper understanding of the supramolecular architecture.
Hirshfeld surface analysis is a modern computational technique used to visualize and quantify intermolecular interactions in crystal structures. nih.govmdpi.com The Hirshfeld surface is generated based on the electron distribution of the molecule within the crystal, and various properties can be mapped onto this surface to highlight different types of close contacts.
For this compound, the most significant contributions to the crystal packing are expected to be from H···H, C···H/H···C, and Cl···H contacts. Due to the presence of the fluorine atom, F···H contacts would also be anticipated. These analyses provide a detailed quantitative picture of how the molecules arrange themselves in the solid state. kayseri.edu.tr
Table 4: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Note: This table shows a typical distribution of contacts for a chloro-fluoro-substituted aromatic compound.
| Interaction Type | Typical Contribution (%) | Description |
|---|---|---|
| H···H | 45 - 55% | Represents contacts between hydrogen atoms on adjacent molecules. |
| C···H / H···C | 15 - 25% | Indicates C-H···π interactions and other contacts between carbon and hydrogen. |
| Cl···H / H···Cl | 8 - 15% | Highlights weak hydrogen bonding involving the chlorine atom. |
| F···H / H···F | 5 - 10% | Highlights weak hydrogen bonding involving the fluorine atom. |
| C···C | 3 - 7% | Suggests the presence of π-π stacking interactions. |
Energy Frameworks and Intermolecular Hydrogen Bonding Analysis
Hydrogen bonding plays a crucial role in determining the molecular assembly in many quinoline-containing crystal structures. Although the primary structure of this compound lacks strong hydrogen bond donors like -OH or -NH2 groups, weak C-H···N and C-H···Cl hydrogen bonds are likely to be present. The nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor, forming interactions with acidic C-H protons from neighboring molecules. Similarly, the chlorine atom at the 2-position can also participate as a weak hydrogen bond acceptor. ias.ac.in
Pi-Stacking and Other Non-Covalent Interactions
Beyond hydrogen bonding, the supramolecular structure of this compound is significantly influenced by π-stacking and other non-covalent interactions. The planar quinoline ring system and the appended fluorophenyl ring are both capable of engaging in π-π interactions, which are a major driving force in the crystal packing of aromatic compounds. researchgate.net
Two primary geometries of π-π stacking are commonly observed: face-to-face and edge-to-face (T-shaped). In many quinoline derivatives, parallel-displaced or tilted face-to-face stacking is prevalent, where the quinoline rings of adjacent molecules overlap with a mean separation of around 3.4 Å. researchgate.netnih.gov These interactions are crucial for the formation of columnar or layered structures within the crystal lattice. The specific arrangement is often influenced by the electronic nature of the substituents. The electron-withdrawing character of the chlorine and fluorine atoms in this compound can modulate the quadrupole moment of the aromatic rings, thereby influencing the preferred stacking geometry.
Other important non-covalent interactions include:
Halogen Bonding: The chlorine atom at the 2-position can participate in halogen bonding, acting as an electrophilic region (σ-hole) that can interact with a nucleophilic site on an adjacent molecule. Analysis of substituted 2-chloroquinoline (B121035) derivatives has revealed the presence of Cl···Cl interactions, which can be categorized into Type I and Type II geometries, influencing the packing motifs. ias.ac.inresearchgate.net
Van der Waals Forces: These ubiquitous dispersion forces, arising from temporary fluctuations in electron density, are collectively significant in ensuring a tightly packed and stable crystal structure.
The combination of these varied non-covalent interactions dictates the intricate three-dimensional architecture of crystalline this compound, influencing its physical properties such as melting point and solubility.
Theoretical Pharmacokinetic and Drug-Likeness Predictions (ADMET Profiles)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are essential in early-stage drug discovery to assess the potential of a compound to become a viable drug. For this compound, while specific experimental data is limited, its ADMET profile can be predicted based on its structure and by comparison with other quinoline derivatives. researchgate.netsciforschenonline.orgnih.govresearchgate.netmdpi.com
Drug-Likeness and Physicochemical Properties:
A key aspect of drug development is adherence to established "drug-likeness" rules, such as Lipinski's Rule of Five, which predict oral bioavailability. The properties of this compound are generally expected to fall within the acceptable ranges defined by these rules.
| Property | Predicted Value/Range | Lipinski's Rule of Five Compliance |
| Molecular Weight ( g/mol ) | ~271.7 | < 500 |
| LogP (Octanol-Water Partition Coefficient) | 3.5 - 4.5 | < 5 |
| Hydrogen Bond Donors | 0 | < 5 |
| Hydrogen Bond Acceptors | 1 (N atom) | < 10 |
| Rotatable Bonds | 1 | < 10 |
Note: The values in this table are estimations based on the structure of this compound and data from similar compounds.
ADMET Predictions:
Absorption: The compound is predicted to have good human intestinal absorption, a critical factor for oral drug delivery. sciforschenonline.org
Distribution: Due to its lipophilicity, it is expected to have a moderate volume of distribution and may penetrate the blood-brain barrier, a property that can be advantageous or disadvantageous depending on the therapeutic target. mdpi.com Plasma protein binding is predicted to be high. sciforschenonline.org
Metabolism: Metabolism is likely to occur in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. Quinoline derivatives are known to be inhibitors of certain CYP isoforms, such as CYP2D6, which could lead to drug-drug interactions. sciforschenonline.org
Excretion: The metabolites are expected to be excreted primarily through the kidneys.
Toxicity: In silico toxicity predictions for quinoline derivatives can be variable. Potential liabilities may include hepatotoxicity and cardiotoxicity (hERG channel inhibition), which would require experimental validation. nih.gov However, many quinoline-based drugs have been successfully developed with acceptable safety profiles.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with biological targets. mdpi.comnih.govnih.govdoi.orgnih.gov
Conformational Analysis:
For this compound, a key conformational feature is the rotation around the single bond connecting the quinoline and fluorophenyl rings. This rotation determines the dihedral angle between the two aromatic systems. While the molecule is relatively rigid, this torsional freedom can be important for its ability to fit into a protein's binding pocket. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable (low-energy) conformations. mdpi.com In many 4-phenylquinoline (B1297854) derivatives, a non-planar conformation, where the two rings are twisted relative to each other, is often the most stable due to the minimization of steric hindrance. nih.gov Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms during an MD simulation can reveal the stability of different conformations and the flexibility of various parts of the molecule.
Ligand-Target Interactions:
MD simulations are extensively used to model the interaction of a ligand like this compound with a specific protein target. Quinoline derivatives have been investigated as inhibitors for a wide range of enzymes and receptors. nih.govnih.gov An MD simulation typically starts with a docked pose of the ligand in the protein's active site. The simulation then allows the system to evolve, providing a dynamic picture of the binding process.
Key insights that can be gained from such simulations include:
Binding Stability: By monitoring the RMSD of the ligand within the binding pocket, the stability of the protein-ligand complex can be assessed. A stable complex will show minimal deviation from the initial binding mode. doi.org
Interaction Analysis: MD simulations allow for a detailed analysis of the intermolecular interactions between the ligand and the protein over time. This includes the formation and breaking of hydrogen bonds, hydrophobic interactions, and π-π stacking with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. nih.gov For this compound, the quinoline and fluorophenyl rings can form favorable π-π stacking interactions, while the chloro and fluoro substituents can engage in specific halogen bonding or hydrophobic interactions.
Binding Free Energy Calculations: Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to estimate the binding free energy of the ligand to the protein, providing a quantitative measure of its binding affinity. nih.gov
By elucidating the dynamic nature of the ligand-target interactions, MD simulations can guide the rational design of more potent and selective inhibitors based on the this compound scaffold.
Biological Activity and Mechanistic Elucidation of 2 Chloro 4 4 Fluorophenyl Quinoline Analogs Preclinical Research
Anticancer Activities and Molecular Mechanisms of Action (In Vitro Studies)
Derivatives of the 2-chloro-4-phenylquinoline (B1621219) scaffold have demonstrated significant potential as anticancer agents in preclinical in vitro studies. Their mechanism of action is multifaceted, involving the inhibition of crucial cellular enzymes, induction of programmed cell death and cell cycle arrest, disruption of essential cellular processes, and direct interaction with nucleic acids. These activities highlight the therapeutic promise of this class of compounds in oncology.
Inhibition of Key Enzymes
Analogs of 2-chloro-4-(4-fluorophenyl)quinoline have been shown to exert their anticancer effects by targeting and inhibiting a range of enzymes that are critical for the survival and proliferation of cancer cells.
DNA Gyrase and Topoisomerase I/II: Quinolone derivatives are well-documented inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. nih.govnih.gov This inhibitory action is a key mechanism behind their antibacterial effects. In the context of cancer, these compounds also target human topoisomerase I and II, which are vital for resolving DNA topological problems during replication, transcription, and chromosome segregation in cancer cells. nih.gov By trapping enzyme-DNA complexes, these analogs can lead to the accumulation of double-strand DNA breaks, ultimately triggering cell death. nih.gov The key event in the action of quinolones is the reversible trapping of gyrase-DNA and topoisomerase IV-DNA complexes. nih.gov
PI3K, EGFR-TK, and PDK1: The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that is often hyperactivated in cancer, promoting cell growth, survival, and proliferation. Some quinoline (B57606) derivatives have been identified as inhibitors of PI3K and other key kinases in this pathway. mdpi.com Furthermore, analogs have been designed as inhibitors of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), a receptor that plays a crucial role in the growth and spread of many types of cancer. mdpi.comnih.gov For instance, a novel 2-chloro-quinazoline derivative was designed as a dual inhibitor of EGFR and VEGFR-2. nih.gov
Induction of Cell Cycle Arrest and Apoptosis Pathways
A hallmark of cancer is uncontrolled cell division. Analogs of this compound have been shown to interfere with the cell cycle and induce apoptosis, or programmed cell death, in cancer cells.
p53-Independent Mechanisms: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, and its mutation or inactivation is common in many cancers. mdpi.comnih.gov Encouragingly, certain quinoline derivatives have been shown to induce cell cycle arrest and apoptosis through p53-independent pathways. mdpi.comnih.gov This suggests that these compounds could be effective against tumors that have become resistant to conventional therapies due to p53 mutations. Studies have shown that some quinoline analogs can induce G1 cell cycle arrest and apoptosis even in cells lacking functional p53. mdpi.com
Cell Cycle Arrest: Treatment of cancer cells with these quinoline analogs has been observed to cause an accumulation of cells in specific phases of the cell cycle, most notably the G2/M phase. frontiersin.orgnih.gov This arrest prevents the cells from proceeding through mitosis and dividing, thus inhibiting tumor growth. For example, a novel quinoline-chalcone derivative was found to arrest MGC-803 cells at the G2/M phase. researchgate.net Another study on new quinoline analogues revealed that they caused cancer cell arrest in the 'S' phase. asianpubs.org
Apoptosis Induction: These compounds can trigger apoptosis through various mechanisms, including the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. Flavopiridol, a synthetic flavonoid containing a chlorophenyl group, has been shown to induce apoptosis by upregulating caspase-3 and caspase-8. nih.gov
Disruption of Cellular Processes
Beyond direct enzyme inhibition and induction of apoptosis, these quinoline derivatives can disrupt other cellular processes that are fundamental for tumor growth and metastasis.
Microtubule Polymerization: Microtubules are dynamic structures that are essential for cell division, intracellular transport, and maintenance of cell shape. frontiersin.org Several quinoline analogs, particularly those designed as analogs of Combretastatin A-4 (CA-4), are potent inhibitors of tubulin polymerization. frontiersin.orgnih.gov By binding to the colchicine site on tubulin, they prevent the formation of microtubules, leading to mitotic arrest and subsequent apoptosis. frontiersin.org Immunofluorescence experiments have visually confirmed the disruption of the microtubule network in cancer cells treated with these compounds. frontiersin.org
Cell Migration and Angiogenesis: The ability of cancer cells to migrate and invade surrounding tissues is a key factor in metastasis. Certain 2,4-disubstituted quinazoline (B50416) derivatives have demonstrated the ability to inhibit the adhesion and migration of human umbilical vein endothelial cells (HUVECs). nih.gov Furthermore, these compounds can inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, which is crucial for their growth and spread. nih.govarabjchem.orgnih.gov In vivo studies using the chick embryo chorioallantoic membrane (CAM) assay have confirmed the anti-angiogenic properties of some of these derivatives. nih.gov
Nucleic Acid Interactions
Direct interaction with DNA is another mechanism through which quinoline derivatives can exert their anticancer effects.
DNA Intercalation and DNA Damage: Some quinoline analogs can act as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. researchgate.netnih.gov This intercalation can distort the DNA structure, interfering with DNA replication and transcription, and ultimately leading to cell death. researchgate.net This interaction can also lead to DNA damage, such as single-strand breaks. researchgate.net The key event in quinolone action involves the reversible trapping of enzyme-DNA complexes, which can lead to the release of double-strand DNA breaks at higher drug concentrations. nih.gov
The table below summarizes the in vitro anticancer activities of selected quinoline and quinazoline analogs.
| Compound Type | Cancer Cell Line | Observed Effect | IC50/GI50 (µM) |
| Quinoline-chalcone derivative (12e) | MGC-803 | Inhibitory potency | 1.38 |
| Quinoline-chalcone derivative (12e) | HCT-116 | Inhibitory potency | 5.34 |
| Quinoline-chalcone derivative (12e) | MCF-7 | Inhibitory potency | 5.21 |
| Quinazoline-chalcone (14g) | K-562 (Leukemia) | Antiproliferative activity | 0.622 |
| Quinazoline-chalcone (14g) | RPMI-8226 (Leukemia) | Antiproliferative activity | < 1.81 |
| Quinazoline-chalcone (14g) | HCT-116 (Colon) | Antiproliferative activity | < 1.81 |
| Quinazoline-chalcone (14g) | LOX IMVI (Melanoma) | Antiproliferative activity | < 1.81 |
| Quinazoline-chalcone (14g) | MCF7 (Breast) | Antiproliferative activity | < 1.81 |
| 7-chloro-4-aminoquinoline-2-pyrazoline hybrid (30) | UACC-62 (Melanoma) | Cytostatic activity | 0.05 |
| 7-chloro-4-aminoquinoline-2-pyrazoline hybrid (30) | KAKI-1 (Renal) | Cytostatic activity | 0.68 |
| New Quinoline Analogue (NQA 3) | CAL-27 (Oral Squamous Cell Carcinoma) | Antiproliferation | 3.26 µg/mL |
Antimicrobial Efficacy (In Vitro Studies)
The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery, with fluoroquinolones being a prominent class of antibiotics. Analogs of this compound have also been investigated for their antimicrobial properties, demonstrating efficacy against a range of bacteria, including strains that have developed resistance to existing drugs.
Antibacterial Spectrum and Activity Against Drug-Resistant Strains
In vitro studies have revealed that various quinoline derivatives possess a broad spectrum of antibacterial activity. Notably, certain analogs have shown potent activity against multidrug-resistant Gram-positive pathogens, which pose a significant threat to public health.
Activity against MRSA and other resistant strains: Several studies have highlighted the effectiveness of quinoline derivatives against methicillin-resistant Staphylococcus aureus (MRSA). nih.govccspublishing.org.cnnih.gov For instance, a quinoline compound with a p-isopropyl phenyl ring and a 3-chloro-4-fluoro group exhibited strong activity against MRSA with a Minimum Inhibitory Concentration (MIC) of 1.5 µg/mL. ccspublishing.org.cn Another derivative with an ortho-substituted phenyl ring also displayed a potent MIC of 1.5 µg/mL against MRSA. ccspublishing.org.cn Some novel quinoline–thiazole derivatives have also shown significant antibacterial activity against S. aureus. acs.org The development of resistance to vancomycin, a last-resort antibiotic for MRSA infections, is a major concern. Research into quinoline analogs offers a potential avenue for new treatments against such challenging pathogens.
The table below presents the antibacterial activity of selected quinoline analogs against various bacterial strains.
| Compound/Analog Type | Bacterial Strain | Activity/MIC |
| Quinoline derivative with p-isopropyl phenyl ring | MRSA | 1.5 µg/mL |
| Quinoline derivative with ortho-substituted phenyl ring | MRSA | 1.5 µg/mL |
| Quinoline–thiazole derivative (4g) | S. aureus (ATCC 6538) | 7.81 µg/mL |
| Quinoline–thiazole derivative (4m) | S. aureus (ATCC 6538) | 7.81 µg/mL |
| Quinoline–thiazole derivative (4g) | E. coli (ATCC 35218) | 7.81 µg/mL |
| Quinoline–thiazole derivative (4m) | E. coli (ATCC 35218) | 7.81 µg/mL |
| Quinoline–thiazole derivative (4g) | E. coli (ATCC 25922) | 3.91 µg/mL |
| Quinoline–thiazole derivative (4m) | E. coli (ATCC 25922) | 7.81 µg/mL |
| 4-chloro-2-phenyl quinoline derivatives (Q3, Q5, Q6, Q9) | B. subtilis, S. aureus, P. aeruginosa, E. coli, S. typhi | 50 µg/mL |
Antifungal, Antiviral, and Antiprotozoal Potentials
Quinoline derivatives have demonstrated a broad spectrum of antimicrobial activities, and analogs of this compound are no exception. nih.gov Preclinical research has highlighted their potential as antifungal, antiviral, and antiprotozoal agents. nih.gov The versatility of the quinoline scaffold allows for molecular modifications that can enhance potency and selectivity against various microbial pathogens. nih.gov
Studies have shown that certain quinoline derivatives exhibit significant antifungal activity, comparable to commercially available antifungal agents. nih.gov For instance, in a study evaluating a series of 1,2,4-triazole-3-thiones, a hybrid compound demonstrated a minimum inhibitory concentration (MIC) value of 0.39 μg/mL against Candida albicans.
In the realm of antiviral research, quinoline-based compounds have been investigated for their efficacy against a range of viruses. For example, a series of N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine derivatives were synthesized and tested against the Zika Virus. One compound, in particular, showed potent activity with an EC50 value of 0.8 ± 0.07 µM, which was more potent than the standard drug chloroquine (B1663885). nih.gov This compound was found to inhibit Zika virus replication. nih.gov Another study identified a quinoline derivative that was a potent inhibitor of the bovine viral diarrhea virus (BVDV), with an EC50 value of 0.3 µM. nih.gov
The antiprotozoal potential of quinoline derivatives is well-established, particularly in the context of antimalarial drugs. nih.gov Beyond malaria, these compounds have been explored for their activity against other protozoan parasites.
Elucidation of Specific Microbial Target Inhibition
The antimicrobial effects of this compound analogs are often attributed to their ability to interfere with essential microbial processes. One of the key mechanisms of action is the inhibition of microbial DNA gyrase. nih.govacs.org DNA gyrase is a crucial enzyme involved in bacterial DNA replication and recombination, making it an attractive target for antimicrobial agents. nih.govacs.org
Several studies have designed and synthesized quinoline derivatives as potential DNA gyrase inhibitors. nih.govacs.org For example, a series of 2-phenyl quinoline hydrazide derivatives were developed with the aim of targeting this enzyme. acs.org In another study, some phenylquinoline-oxadiazole derivatives showed significant DNA-gyrase inhibitory potential against S. aureus. nih.gov
In the context of antiviral activity, specific molecular targets have also been identified. For instance, a potent bovine viral diarrhea virus (BVDV) inhibitor was found to bind to the BVDV RNA-dependent RNA polymerase (RdRp) NS5B, thereby inhibiting viral growth. nih.gov In silico and in vitro studies identified key amino acid residues within the RdRp that are crucial for this binding interaction. nih.gov
Antimalarial and Antileishmanial Potentials (In Vitro Studies)
The quinoline scaffold is a cornerstone in the development of antimalarial drugs, with chloroquine being a historically significant example. nih.gov Analogs of this compound have been investigated for their in vitro activity against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govacs.org
Research has focused on synthesizing quinoline conjugates and hybrids to enhance antimalarial potency, particularly against chloroquine-resistant (CQR) strains. nih.govresearchgate.net For example, conjugates of quinoline and triazine have been shown to be effective at inhibiting β-hematin formation, a crucial process for parasite survival. nih.gov One such conjugate demonstrated an IC50 value of 0.10 µM/mL against a CQR P. falciparum strain. nih.gov
In addition to their antimalarial properties, quinoline derivatives have shown promise as antileishmanial agents. nih.gov Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. nih.gov A fluoroquinoline derivative, 7-chloro-N-(4-fluorophenethyl)quinolin-4-amine (GF1061), was evaluated for its in vitro action against Leishmania infantum and Leishmania amazonensis. nih.gov The results indicated that GF1061 was effective against both species, with selectivity indices significantly higher than the control drug, Amphotericin B. nih.gov
Targeting Parasite-Specific Metabolic Pathways and Enzymes
The efficacy of quinoline-based antimalarial and antileishmanial agents often stems from their ability to disrupt metabolic pathways that are essential for the parasite's survival but are absent or significantly different in the host. This selective targeting minimizes host toxicity while maximizing antiparasitic activity.
In the context of malaria, a primary target for many quinoline antimalarials is the parasite's hemoglobin degradation pathway. nih.gov The parasite digests host hemoglobin in its food vacuole, releasing large quantities of toxic heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin (β-hematin). nih.gov Several quinoline derivatives have been shown to inhibit this process, leading to the accumulation of toxic heme and parasite death. nih.gov
Furthermore, researchers are exploring the inhibition of other parasite-specific pathways. For instance, the lipid metabolic pathways in Plasmodium falciparum are considered promising targets for new antimalarial drugs. nih.gov The parasite has unique mechanisms for the synthesis of phospholipids and fatty acids, which are crucial for its growth and proliferation. nih.gov
In the case of Leishmania, the sterol biosynthesis pathway is a key target. nih.gov Antifungal azoles, for example, inhibit the enzyme sterol 14α-demethylase in Leishmania parasites. nih.gov Aryl quinolines have also been shown to inhibit this pathway in L. braziliensis promastigotes. nih.gov The mechanism of action includes the disruption of parasite bioenergetics, alkalinization of acidocalcisomes, and suppression of the ergosterol biosynthetic pathway. nih.gov
Anti-inflammatory and Analgesic Activities (Preclinical Models)
Quinoline derivatives, including analogs of this compound, have been investigated for their potential anti-inflammatory and analgesic properties in various preclinical models. nih.gov These studies aim to elucidate the mechanisms by which these compounds modulate inflammatory pathways and alleviate pain.
One area of investigation is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. nih.gov COX-1 is a constitutive enzyme involved in physiological functions, while COX-2 is induced during inflammation. nih.gov Some quinoline derivatives have shown a higher affinity for COX-2 over COX-1, which is a desirable characteristic for anti-inflammatory drugs as it may reduce gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov
In preclinical studies, the analgesic effects of quinoline derivatives have been evaluated using various models of nociception, including chemical, thermal, and mechanical pain stimuli in mice. nih.gov For example, 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) and its analogs have demonstrated antinociceptive effects in these models. nih.gov
The anti-inflammatory activity of these compounds has also been assessed in models of acute inflammation. nih.gov For instance, the carrageenan-induced paw edema assay in mice is a commonly used model to evaluate the anti-inflammatory potential of new chemical entities. researchgate.net
Antioxidant Activities and Mechanisms of Redox Modulation
Quinoline derivatives have garnered attention for their antioxidant properties and their ability to modulate redox balance within biological systems. nih.goviau.irnih.govresearchgate.net Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases. iau.ir
The antioxidant activity of quinoline derivatives is often attributed to their chemical structure, which can facilitate the scavenging of free radicals. nih.goviau.irnih.govresearchgate.net The mechanisms by which these compounds exert their antioxidant effects can involve the transfer of a hydrogen atom or a single electron to neutralize free radicals. nih.govnih.govresearchgate.net
Several in vitro assays are employed to evaluate the antioxidant capacity of these compounds. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to assess the ability of a compound to donate a hydrogen atom or an electron. sapub.org The FRAP (ferric reducing antioxidant power) method is another assay that measures the antioxidant potential of a substance. iau.ir
In the context of leishmaniasis, a fluoroquinoline derivative was shown to induce an increase in the production of reactive oxygen species in the parasites, leading to alterations in the mitochondrial membrane potential and ultimately, parasite death. nih.gov This suggests that in some cases, the pro-oxidant activity of these compounds can be harnessed for therapeutic benefit.
Development as Chemical Biology Probes for Pathway Elucidation and Target Validation
The unique properties of quinoline-based compounds, including their fluorescence and biological activity, make them valuable tools for chemical biology research. nih.govcrimsonpublishers.com These compounds can be developed as chemical probes to elucidate biological pathways and validate new drug targets. researchgate.net
Fluorescent probes are particularly useful for bioimaging applications, allowing researchers to visualize and track specific molecules or cellular processes in real-time. crimsonpublishers.com The quinoline scaffold can be readily modified to create fluorescent molecules with desirable photophysical properties. nih.govcrimsonpublishers.com For example, a highly modular quinoline-based probe with tunable domains for structural diversity and polarization has been developed for live cell imaging. nih.gov
Quinoline-based probes have been designed to detect a variety of biologically important species, including lipid droplets, amyloid-beta aggregates, and specific ions like Hg2+. crimsonpublishers.com They have also been used to monitor enzymatic activity, such as that of cyclooxygenase-2 (COX-2), in live cells. nih.gov
In addition to their use as imaging agents, quinoline derivatives can serve as chemical probes to investigate the function of specific proteins or pathways. researchgate.net By designing selective inhibitors for a particular target, researchers can study the biological consequences of inhibiting that target, which can provide valuable insights into its role in health and disease. researchgate.net This information can then be used to validate the target for drug discovery efforts. researchgate.net
Medicinal Chemistry and Drug Design Principles for Quinoline Based Compounds
Quinoline (B57606) as a Privileged Scaffold in Rational Drug Design and Discovery
The quinoline ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. tandfonline.comnih.govnih.govbohrium.com This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. nih.govnih.govbenthamdirect.com The structural rigidity and aromatic nature of the quinoline core provide a robust framework for the spatial orientation of various functional groups, enabling interactions with a diverse array of biological targets, including enzymes and receptors. ontosight.ai
The versatility of the quinoline scaffold is a key attribute in rational drug design. mdpi.commanchester.ac.uk Its synthetic accessibility allows for the systematic modification and introduction of a wide range of substituents at various positions around the ring system. nih.gov This chemical tractability facilitates the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. ijpsjournal.com
The quinoline nucleus is a fundamental component in numerous approved drugs and clinical candidates, underscoring its therapeutic relevance. tandfonline.comnih.gov Its established "druggability" and well-understood structure-activity relationships for various targets make it an attractive starting point for the development of new therapeutic agents. tandfonline.comnih.gov Consequently, the quinoline scaffold continues to be a focal point in drug discovery efforts across various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. tandfonline.combohrium.comnih.gov
Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance
The introduction of halogen atoms, particularly chlorine and fluorine, at specific positions on the quinoline scaffold can significantly modulate the biological activity and selectivity of the resulting compounds. nih.gov Halogens can influence a molecule's properties in several ways, including altering its electronic character, lipophilicity, and metabolic stability. blumberginstitute.orgsci-hub.se
In the context of 2-Chloro-4-(4-fluorophenyl)quinoline, the chlorine atom at the 2-position plays a crucial role. The presence of a chlorine substituent can act as a bioisostere for other groups and can be readily introduced into aromatic systems. nih.gov Depending on its position, chlorine can function as either an electron-donating or electron-withdrawing group, thereby influencing the reactivity and binding affinity of the molecule. nih.gov Nucleophilic substitution reactions readily occur at the 2-position of the quinoline ring, especially if the 4-position is blocked. orientjchem.org
Fluorine substitution, as seen with the 4-fluorophenyl moiety, is a common strategy in drug design to enhance metabolic stability and binding affinity. benthamscience.comnih.gov The carbon-fluorine bond is exceptionally strong, which can prevent metabolic oxidation at that position. manchester.ac.uk Furthermore, fluorine's high electronegativity can alter the electronic properties of the phenyl ring, potentially leading to more favorable interactions with the target protein. u-tokyo.ac.jp The strategic placement of fluorine can also impact the compound's lipophilicity and ability to cross cell membranes. blumberginstitute.orgnih.gov
The 4-fluorophenyl group at the 4-position of the quinoline ring in this compound is a critical pharmacophoric element that significantly influences the compound's biological profile. The phenyl ring itself provides a large, hydrophobic surface that can engage in van der Waals and π-π stacking interactions within a protein's binding pocket.
The fluorine atom at the para-position of the phenyl ring has several important effects. As a highly electronegative atom, it acts as a modest electron-withdrawing group, which can influence the electronic distribution of the entire molecule and its ability to participate in hydrogen bonding or other polar interactions. blumberginstitute.org This electronic modulation can be crucial for optimizing the binding affinity and selectivity for a specific biological target.
The specific placement of the fluorine at the 4-position is often critical, as different substitution patterns on the phenyl ring can lead to vastly different biological activities. SAR studies of related compounds often explore the effects of moving the fluorine to the ortho- or meta-positions, or replacing it with other substituents, to probe the steric and electronic requirements of the target's binding site.
The biological activity of quinoline derivatives can be further modulated by the introduction of various other substituents on the heterocyclic ring system. bohrium.comresearchgate.net The nature, size, and position of these substituents can have a profound impact on the compound's potency, selectivity, and pharmacokinetic properties. nih.gov
For instance, the introduction of a fluorine atom at the 6-position of the quinoline ring has been shown to significantly enhance antibacterial activity in some series of compounds. orientjchem.org Similarly, lower alkyl groups at the 1-position and an amino group at the 5-position can also contribute to antibacterial effects. slideshare.net In the context of anticancer activity, substitutions at the 2,4-disubstituted quinoline ring have yielded promising results through various mechanisms of action. ijresm.com
The following table provides examples of how different substituents on the quinoline ring can influence biological activity:
| Position of Substitution | Type of Substituent | Potential Impact on Biological Activity |
| 2 | Varied functional groups | Can be a key point for interaction with the target; modifications can significantly alter potency and selectivity. |
| 4 | Phenyl or other aryl groups | Often involved in hydrophobic and π-stacking interactions; substitution on the aryl ring is critical for fine-tuning activity. |
| 6 | Halogens (e.g., Fluorine) | Can enhance antibacterial activity. |
| 7 | Piperazine, N-methyl piperazine, pyrrolidine (B122466) rings | Can lead to active antibacterial compounds. |
| 8 | Hydroxyl group | Can be important for metal chelation properties. |
Lead Compound Identification and Optimization Strategies for Quinoline Analogues
The process of identifying and optimizing lead compounds is a cornerstone of drug discovery. For quinoline analogues, this process often begins with the screening of compound libraries or the rational design of molecules based on a known biological target. nih.govijpsjournal.com Once an initial "hit" or lead compound is identified, a systematic process of chemical modification is undertaken to improve its potency, selectivity, and drug-like properties. nih.govnih.gov
Key optimization strategies for quinoline analogues include:
Modification of Substituents: As detailed in the SAR section, altering the substituents at various positions on the quinoline ring and any appended groups is a primary method for optimization. This can involve changing the size, shape, and electronic properties of the substituents to enhance binding to the target.
Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. For example, a carboxylic acid group might be replaced with a tetrazole to enhance bioavailability.
Conformational Restriction: Introducing structural elements that reduce the conformational flexibility of the molecule can lead to a more favorable binding entropy and increased potency. This might involve creating cyclic analogues or introducing rigid linkers.
Pharmacokinetic Profiling: Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial. Modifications are often made to improve oral bioavailability, reduce metabolic clearance, and minimize off-target toxicity.
The following table summarizes some common lead optimization strategies for quinoline-based compounds:
| Strategy | Rationale | Example |
| Varying Substituents | To probe the steric and electronic requirements of the binding site and improve potency/selectivity. | Replacing a methyl group with an ethyl or trifluoromethyl group. |
| Bioisosteric Replacement | To improve physicochemical properties, metabolic stability, or potency. | Replacing a phenyl ring with a pyridine ring to improve solubility. |
| Scaffold Modification | To explore new chemical space and potentially discover novel binding modes. | Altering the core quinoline structure to an isoquinoline (B145761) or quinazoline (B50416). |
| Improving ADME Properties | To enhance drug-like characteristics for in vivo efficacy. | Introducing polar groups to improve solubility or blocking sites of metabolism. |
Through these iterative cycles of design, synthesis, and biological testing, a lead compound can be transformed into a clinical candidate with the desired therapeutic profile.
Scaffold Hopping and Molecular Hybridization Approaches in Quinoline-Based Drug Discovery
In addition to traditional lead optimization, more innovative strategies such as scaffold hopping and molecular hybridization are increasingly being employed in the discovery of novel quinoline-based drugs.
Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify new molecular scaffolds that can retain the biological activity of a known active compound while having a significantly different core structure. nih.govniper.gov.in This approach is valuable for generating novel intellectual property, overcoming undesirable physicochemical or pharmacokinetic properties of the original scaffold, and exploring new chemical space. niper.gov.in For quinoline-based drug discovery, this could involve replacing the quinoline core with other heterocyclic systems like quinazoline or imidazopyridine, while maintaining the key pharmacophoric features necessary for biological activity. niper.gov.innih.gov
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive molecules into a single new hybrid compound. tandfonline.com The goal is to create a molecule with an enhanced or synergistic biological effect, or one that can interact with multiple biological targets simultaneously. ijpsjournal.commdpi.com In the context of quinoline-based compounds, this could involve linking the quinoline scaffold to another pharmacophore known to have a desired biological activity, such as a chalcone, oxazole, or triazole moiety. ijpsjournal.com This approach has been successfully used to develop novel anticancer and antimalarial agents. ijpsjournal.commdpi.com
These advanced drug design strategies, scaffold hopping and molecular hybridization, offer powerful tools for expanding the therapeutic potential of quinoline-based compounds and for discovering next-generation drugs with improved efficacy and safety profiles. nih.govtandfonline.com
Computational-Assisted Drug Design (CADD) in the Context of Quinoline Research
Computational-Assisted Drug Design (CADD) has become an indispensable tool in medicinal chemistry, accelerating the discovery and development of new therapeutic agents by providing insights into drug-receptor interactions at a molecular level. mdpi.commdpi.com For quinoline-based compounds, including "this compound," CADD methodologies are employed to understand their structure-activity relationships (SAR), predict their binding affinities to biological targets, and optimize their pharmacological profiles. These computational techniques are broadly categorized into ligand-based and structure-based drug design.
Ligand-Based Drug Design (LBDD) Methodologies
Ligand-Based Drug Design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. nih.gov By analyzing a series of compounds known to interact with a specific target, LBDD can build a model that defines the essential physicochemical and structural features required for bioactivity.
One of the primary LBDD methods is the Quantitative Structure-Activity Relationship (QSAR) analysis. nih.govfrontiersin.org QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. frontiersin.org For quinoline derivatives, 3D-QSAR studies have been instrumental in identifying key structural features that influence their therapeutic potential.
A study on 2-chloroquinoline (B121035) derivatives as inhibitors of Mycobacterium tuberculosis H37Rv utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to develop 3D-QSAR models. nih.gov These models successfully correlated the chemical structures of the quinoline analogs with their antimycobacterial activity. The resulting contour maps from these analyses highlighted the structural attributes crucial for the observed biological effects. nih.gov The information derived from such models can be invaluable for designing novel 2-chloroquinoline-based compounds with enhanced potency. nih.gov
Table 1: Key Findings from 3D-QSAR Studies on 2-Chloroquinoline Derivatives
| 3D-QSAR Method | Key Findings | Implication for Drug Design |
| CoMFA | Identified regions where steric bulk is favored or disfavored for enhanced activity. | Guides the placement of substituents on the quinoline core to optimize interactions with the target. |
| CoMSIA | Provided insights into the influence of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields on biological activity. | Allows for a more detailed understanding of the physicochemical properties required for potent inhibition, aiding in the rational design of new analogs. |
This data is based on studies of 2-chloroquinoline derivatives and provides a framework for how LBDD could be applied to "this compound".
Structure-Based Drug Design (SBDD) and Molecular Docking Studies for Target Binding Prediction
When the 3D structure of the biological target is available, Structure-Based Drug Design (SBDD) becomes a powerful tool for drug discovery. mdpi.com Molecular docking is a key component of SBDD, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. neliti.com This technique allows for the visualization of interactions between the ligand and the active site of the target, providing crucial information for the design of more potent and selective inhibitors. mdpi.comrsc.org
Molecular docking studies have been widely applied to various quinoline derivatives to elucidate their mechanism of action and to guide the synthesis of new compounds. For instance, docking studies on 2-phenylamino-4-phenoxyquinoline derivatives have been used to predict their binding modes within the active site of HIV-1 reverse transcriptase. nih.gov These studies revealed key hydrogen bonding and hydrophobic interactions that are essential for inhibitory activity. nih.gov
Similarly, molecular docking has been employed to investigate the interactions of 2-arylquinoline derivatives with cancer-related proteins such as KDM5A, KDM4B, KDM4A, and HER-2. rsc.org The results of these docking studies showed a good correlation between the calculated binding affinities and the experimentally observed cytotoxic activities, suggesting that these proteins could be potential targets for these quinoline compounds. rsc.org
In the context of "this compound," molecular docking could be used to predict its binding affinity and interaction patterns with various potential targets. The chloro-substituent at the 2-position and the 4-fluorophenyl group at the 4-position of the quinoline core would be expected to play significant roles in target binding through halogen bonding, hydrophobic interactions, and pi-pi stacking.
Table 2: Representative Molecular Docking Studies on Quinoline Derivatives
| Quinoline Derivative Class | Target Protein | Key Interactions Observed | Reference |
| 2-Phenylamino-4-phenoxy-quinolines | HIV-1 Reverse Transcriptase | Hydrogen bonding with Lys101, hydrophobic interactions. | nih.gov |
| 2-Arylquinolines | KDM5A, KDM4B, KDM4A, HER-2 | Not specified in detail in the abstract, but a good correlation between binding strength and IC50 values was found. | rsc.org |
| Pyrazoline and pyrimidine (B1678525) containing quinolines | HIV Reverse Transcriptase | Good binding interactions with the active domain of the receptor. | nih.gov |
| Quinoline-thiazole hybrids | BCR-ABL1 tyrosine kinase | Interaction with the active site of the enzyme. | scielo.br |
This table illustrates the application of molecular docking to various quinoline derivatives to predict their interactions with biological targets. These methodologies are directly applicable to the study of "this compound".
Q & A
Q. What are the common synthetic routes for preparing 2-Chloro-4-(4-fluorophenyl)quinoline?
The synthesis typically involves condensation reactions or Friedländer annulation. For example:
- Friedländer synthesis : Reacting aniline derivatives with ketones under acidic/basic catalysis to form the quinoline core, followed by halogenation at the 2-position and functionalization at the 4-position with a 4-fluorophenyl group .
- Multi-step halogenation : Chlorine and fluorine substituents are introduced via electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .
- Catalysts like InCl₃ in green media have been used to improve regioselectivity and yields for similar quinoline derivatives .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns and confirms halogen placement .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects byproducts .
- X-ray crystallography : Resolves bond lengths and angles, especially for halogenated positions. Software like SHELXL and ORTEP-3 are used for refinement and visualization .
Q. How is the compound screened for preliminary biological activity?
- Enzyme inhibition assays : Test interactions with targets like cyclooxygenase-2 (COX-2) or kinases using fluorometric/colorimetric substrates .
- Antimicrobial testing : Disk diffusion or microdilution assays against bacterial/fungal strains .
- Cytotoxicity studies : MTT assays on cancer cell lines to evaluate antineoplastic potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of derivatives?
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst selection : Transition metals (Pd, Cu) improve cross-coupling efficiency for fluorophenyl incorporation .
- Temperature control : Lower temperatures reduce side reactions during halogenation steps .
- Byproduct mitigation : Replace Wittig reactions with atom-economical alternatives (e.g., Horner-Wadsworth-Emmons) to minimize phosphine oxide waste .
Q. What crystallographic methods resolve structural ambiguities in halogenated quinolines?
- Single-crystal X-ray diffraction : Determines precise molecular geometry. Use SHELXL for refinement and ORTEP-3 for graphical representation .
- Twinned data refinement : SHELXL’s twin-law functions handle challenging crystallographic symmetries in halogenated compounds .
- Electron density maps : Identify disordered halogen atoms (e.g., Cl/F positional disorder) using high-resolution datasets .
Q. How do structural modifications (e.g., halogen substitution) influence biological activity?
- Fluorine vs. chlorine : Fluorine enhances lipophilicity and metabolic stability, while chlorine increases steric bulk and electron-withdrawing effects. Comparative SAR studies on COX-2 inhibition show fluorine improves selectivity .
- Methyl/trifluoromethyl groups : Methyl at the 4-position boosts enzyme binding, whereas trifluoromethyl enhances membrane permeability in antimicrobial assays .
- Data contradictions : Conflicting cytotoxicity results may arise from cell-line-specific uptake mechanisms or off-target effects .
Q. What computational tools model the compound’s interaction with biological targets?
- Molecular docking (AutoDock, Schrödinger) : Predict binding modes to enzymes like COX-2 or kinases. Fluorophenyl groups often occupy hydrophobic pockets .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over time, highlighting critical hydrogen bonds with active-site residues .
- QSAR models : Correlate substituent electronic parameters (Hammett constants) with IC₅₀ values to guide synthetic prioritization .
Q. How are regioselectivity challenges addressed in quinoline functionalization?
- Directed ortho-metalation : Use directing groups (e.g., amides) to control halogen placement .
- Protecting groups : Temporarily block reactive sites (e.g., NH in pyrazoloquinolines) during multi-step syntheses .
- Microwave-assisted synthesis : Accelerates reactions, reducing side-product formation in complex substitutions .
Methodological Notes
- Data validation : Cross-reference NMR shifts with DFT-calculated chemical shifts (Gaussian) to confirm assignments .
- Crystallographic reporting : Adhere to CIF standards and validate structures using checkCIF (IUCr) .
- Biological replicates : Use ≥3 independent experiments with statistical analysis (ANOVA) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
